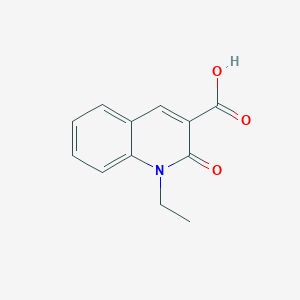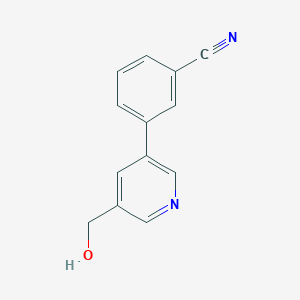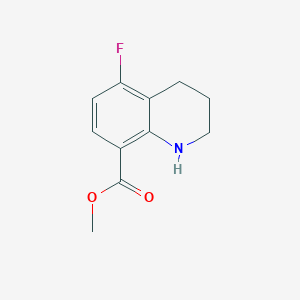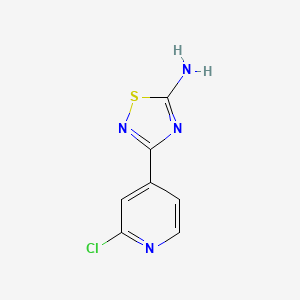
1-Methyl-2-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3 It is a derivative of naphthalene, where a methyl group and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the metalation of this compound using organometallic reagents such as lithium dialkylamide-type bases. This reaction is typically carried out in the presence of carbon dioxide to yield the corresponding naphthoic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale metalation reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to maximize yield and minimize side reactions, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can modify the trifluoromethyl group, potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 1-methyl-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)naphthalene: Lacks the methyl group at the 1 position.
1-Methyl-3-(trifluoromethyl)naphthalene: The trifluoromethyl group is at the 3 position instead of the 2 position.
Uniqueness: 1-Methyl-2-(trifluoromethyl)naphthalene is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Propiedades
Fórmula molecular |
C12H9F3 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-methyl-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15/h2-7H,1H3 |
Clave InChI |
ZUFWMUZZZUEPKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)




![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)








